Methyl 6-chloro-5-cyanonicotinate

Catalog No.
S12163561
CAS No.
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-chloro-5-cyanonicotinate

Product Name

Methyl 6-chloro-5-cyanonicotinate

IUPAC Name

methyl 6-chloro-5-cyanopyridine-3-carboxylate

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(3-10)7(9)11-4-6/h2,4H,1H3

InChI Key

GRTHXDKDKZOGAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)C#N

Methyl 6-chloro-5-cyanonicotinate is an organic compound characterized by its unique molecular structure, which includes a chlorine atom and a cyano group attached to a pyridine ring. Its molecular formula is C8H6ClN2O2C_8H_6ClN_2O_2 and it has a molecular weight of approximately 196.59 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its bioactive properties.

, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

These reactions highlight the versatility of methyl 6-chloro-5-cyanonicotinate in synthetic organic chemistry.

Methyl 6-chloro-5-cyanonicotinate exhibits significant biological activity, particularly in the field of pharmacology. It has been studied for its potential as an anti-inflammatory and anti-cancer agent. Research indicates that compounds with similar structures often interact with biological targets involved in cell signaling pathways, making them candidates for drug development. Additionally, its ability to inhibit certain enzymes may contribute to its therapeutic effects.

The synthesis of methyl 6-chloro-5-cyanonicotinate typically involves several steps:

  • Starting Materials: The synthesis begins with 6-chloronicotinic acid and cyanoacetate.
  • Reagents: Common reagents include bases such as sodium ethoxide or potassium carbonate.
  • Reaction Conditions: The reaction is generally conducted under reflux conditions to facilitate the formation of the desired product.

One effective synthetic route involves the reaction of 6-chloronicotinic acid with cyanoacetate in the presence of a base, followed by esterification processes to yield methyl 6-chloro-5-cyanonicotinate.

Methyl 6-chloro-5-cyanonicotinate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential drugs targeting various diseases.
  • Agrochemicals: Its properties make it suitable for use in developing pesticides or herbicides.
  • Research: It is utilized in chemical research for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving methyl 6-chloro-5-cyanonicotinate focus on its binding affinity to biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against various cell lines.
  • Structure-Activity Relationship Studies: To understand how modifications to the compound affect its biological properties.

These studies are crucial for assessing the potential therapeutic applications of methyl 6-chloro-5-cyanonicotinate.

Methyl 6-chloro-5-cyanonicotinate can be compared with several similar compounds, each possessing unique characteristics:

Compound NameMolecular FormulaUnique Features
Ethyl 6-chloro-5-cyanonicotinateC9H7ClN2O2C_9H_7ClN_2O_2Contains an ethyl group instead of a methyl group
Methyl 5-chloro-2-cyanonicotinateC8H5ClN2O2C_8H_5ClN_2O_2Different positioning of chlorine and cyano groups
Ethyl 6-chloronicotinateC9H8ClNC_9H_8ClNLacks the cyano group, affecting reactivity
Methyl 5-cyanonicotinateC7H6N2O2C_7H_6N_2O_2Lacks chlorine, altering biological activity

The uniqueness of methyl 6-chloro-5-cyanonicotinate lies in its combination of functional groups, which enhances its reactivity and potential applications in drug development and other chemical processes.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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